molecular formula C16H16BBrN2O2 B14207632 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide CAS No. 725719-78-8

6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide

Cat. No.: B14207632
CAS No.: 725719-78-8
M. Wt: 359.0 g/mol
InChI Key: KMVOGELIKPLHGQ-UHFFFAOYSA-M
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Description

6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is a complex organic compound that features a quinoline core structure with an amino group at the 6th position and a boronophenylmethyl group at the 1st position. The presence of boron in the structure makes it particularly interesting for various chemical applications, including its potential use in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide can undergo various types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The boronophenylmethyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution can be facilitated using reagents like alkyl halides and acids.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinoline: Lacks the boronophenylmethyl group, making it less versatile in coupling reactions.

    1-[(2-Boronophenyl)methyl]quinolin-1-ium bromide: Lacks the amino group, which may reduce its reactivity in certain biological applications.

Uniqueness

6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide is unique due to the presence of both an amino group and a boronophenylmethyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications.

Properties

CAS No.

725719-78-8

Molecular Formula

C16H16BBrN2O2

Molecular Weight

359.0 g/mol

IUPAC Name

[2-[(6-aminoquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C16H16BN2O2.BrH/c18-14-7-8-16-12(10-14)5-3-9-19(16)11-13-4-1-2-6-15(13)17(20)21;/h1-10,20-21H,11,18H2;1H/q+1;/p-1

InChI Key

KMVOGELIKPLHGQ-UHFFFAOYSA-M

Canonical SMILES

B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)N)(O)O.[Br-]

Origin of Product

United States

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